5-bromo-1H-pyrazolo[3,4-c]pyridine hydrochloride
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Overview
Description
5-Bromo-1H-pyrazolo[3,4-c]pyridine hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5-position and a hydrochloride salt form .
Preparation Methods
The synthesis of 5-bromo-1H-pyrazolo[3,4-c]pyridine hydrochloride typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl to produce the key intermediate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
5-Bromo-1H-pyrazolo[3,4-c]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form complex molecules
Scientific Research Applications
5-Bromo-1H-pyrazolo[3,4-c]pyridine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-bromo-1H-pyrazolo[3,4-c]pyridine hydrochloride involves the inhibition of specific kinases, such as tropomyosin receptor kinases (TRKs). These kinases play a crucial role in cell proliferation, differentiation, and survival. By inhibiting these kinases, the compound can effectively reduce the growth and spread of cancer cells . The molecular targets and pathways involved include the Ras/Erk, PLC-γ, and PI3K/Akt pathways .
Comparison with Similar Compounds
5-Bromo-1H-pyrazolo[3,4-c]pyridine hydrochloride can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have similar structures but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrimidine ring fused to a pyrazole ring and exhibit different biological activities.
Pyrazolo[4,3-e][1,2,4]triazines: These compounds have a triazine ring fused to a pyrazole ring and are studied for their potential as kinase inhibitors.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a selective kinase inhibitor, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
2287301-41-9 |
---|---|
Molecular Formula |
C6H5BrClN3 |
Molecular Weight |
234.5 |
Purity |
95 |
Origin of Product |
United States |
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